molecular formula C43H72Cl2P2Ru+2 B8229076 bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride

bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride

Cat. No. B8229076
M. Wt: 823.0 g/mol
InChI Key: NDDFAYQFCZRYDT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride is a useful research compound. Its molecular formula is C43H72Cl2P2Ru+2 and its molecular weight is 823.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metathesis Reactions

Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride demonstrates notable applications in metathesis reactions. It has been explored for the metathesis of methyl soyate, showing potential in improving diesel fuel performance properties (Holser, Doll, & Erhan, 2006). Furthermore, its activity in ring-closing metathesis of linalool, citronellene, and eugenol, as well as in the ethenolysis of methyl oleate, suggests its utility in generating value-added chemicals from biorenewable feedstocks (Alexander, Paulhus, Lazarus, & Leadbeater, 2016).

Polymer Synthesis

This compound is instrumental in synthesizing polymers through ring-opening metathesis polymerization (ROMP). It has been utilized to create polymer ionomers with specific properties, such as high molecular weight copolymers that were further modified for various applications (Santiago et al., 2014). Also, its role in synthesizing polynorbornene dicarboximides with different pendant groups demonstrates its versatility in creating polymers with unique properties (Vargas, Martínez, Santiago, Tlenkopatchev, & Aguilar-Vega, 2007).

Gas Permeability and Transport Properties

Research indicates that this compound is effective in enhancing the gas permeability and transport properties of polymers. It has been used to synthesize polynorbornene dicarboximides, which showed increased gas permeability and diffusion coefficients due to their specific structural modifications (Vargas, Martínez, Santiago, Tlenkopatchev, Aguilar-Vega, 2007).

properties

IUPAC Name

dichlororuthenium;tricyclohexyl-[phenyl(tricyclohexylphosphaniumyl)methyl]phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H72P2.2ClH.Ru/c1-8-22-36(23-9-1)43(44(37-24-10-2-11-25-37,38-26-12-3-13-27-38)39-28-14-4-15-29-39)45(40-30-16-5-17-31-40,41-32-18-6-19-33-41)42-34-20-7-21-35-42;;;/h1,8-9,22-23,37-43H,2-7,10-21,24-35H2;2*1H;/q+2;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDFAYQFCZRYDT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[P+](C2CCCCC2)(C3CCCCC3)C(C4=CC=CC=C4)[P+](C5CCCCC5)(C6CCCCC6)C7CCCCC7.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72Cl2P2Ru+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride
Reactant of Route 2
bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride
Reactant of Route 3
bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride
Reactant of Route 4
bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride
Reactant of Route 5
bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride
Reactant of Route 6
Reactant of Route 6
bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.